N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine

Description

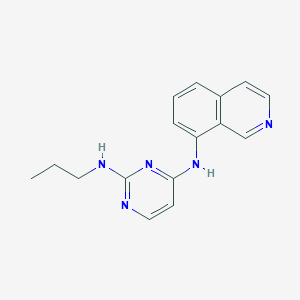

N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine is a pyrimidine-2,4-diamine derivative characterized by an isoquinolin-8-yl group at the N4 position and a propyl chain at the N2 position. The pyrimidine-2,4-diamine core facilitates diverse substitutions, enabling modulation of target binding, solubility, and pharmacokinetics.

Properties

Molecular Formula |

C16H17N5 |

|---|---|

Molecular Weight |

279.34 g/mol |

IUPAC Name |

4-N-isoquinolin-8-yl-2-N-propylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C16H17N5/c1-2-8-18-16-19-10-7-15(21-16)20-14-5-3-4-12-6-9-17-11-13(12)14/h3-7,9-11H,2,8H2,1H3,(H2,18,19,20,21) |

InChI Key |

CEYPZEFLQMQHJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NC=CC(=N1)NC2=CC=CC3=C2C=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine typically involves the coupling of isoquinoline derivatives with pyrimidine precursors. One common method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency and selectivity . For example, the reaction between isoquinoline-8-boronic acid and 2,4-dichloropyrimidine in the presence of a palladium catalyst can yield the desired compound under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation can also enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium methoxide, ammonia

Major Products Formed

Oxidation: N-oxides

Reduction: Reduced derivatives

Substitution: Substituted pyrimidine derivatives

Scientific Research Applications

N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects . The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations

Substituent Effects on Activity: SP-2: The 4-chlorophenyl group at N4 and the piperidine-containing N2 substituent contribute to its anti-Alzheimer’s activity. Molecular docking studies suggest interactions with acetylcholinesterase (AChE), similar to donepezil . Isoquinolin-8-yl vs. Chlorophenyl: The bulky isoquinolin-8-yl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to SP-2’s chlorophenyl group. However, this could reduce solubility. Propyl vs. Piperidinylethyl: The shorter propyl chain in the target compound may limit interactions with peripheral binding sites compared to SP-2’s extended piperidinylethyl group.

Therapeutic Implications: Anti-Alzheimer’s Potential: SP-2’s success in vivo highlights the pyrimidine-2,4-diamine scaffold’s relevance for neurodegenerative diseases. The target compound’s isoquinolinyl group may target similar pathways but requires validation .

Biological Activity

N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The process may include:

- Formation of Pyrimidine Core : Utilizing starting materials like 2,4-diaminopyrimidine.

- Substitution Reactions : Introducing isoquinoline and propyl groups through appropriate coupling reactions.

- Purification : Employing techniques such as recrystallization or chromatography to obtain the final product.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It acts as an inhibitor of specific kinases involved in cell signaling pathways, which can affect cell proliferation and survival.

- Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating its potential as an antibacterial agent.

Case Studies and Research Findings

- Antibacterial Activity :

- Anticancer Properties :

- Inflammatory Response Modulation :

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.